Triphenyl borate
Overview
Description
Triphenyl borate, often abbreviated to BPh3, is a chemical compound with the formula B(C6H5)3 . It is a white crystalline solid and is both air and moisture sensitive, slowly forming benzene and triphenylboroxine . It is soluble in aromatic solvents .
Synthesis Analysis
Triphenyl borate was first synthesized in 1922 . It is typically made with boron trifluoride diethyl etherate and the Grignard reagent, phenylmagnesium bromide . The reaction can be represented as follows:Triphenyl borate can also be synthesized on a smaller scale by the thermal decomposition of trimethylammonium tetraphenylborate .
Molecular Structure Analysis
The core of the compound, BC3, has a trigonal planar structure . The phenyl groups are rotated at about a 30° angle from the core plane .Chemical Reactions Analysis
Triphenyl borate has been used in various chemical reactions. For instance, it has been used as a catalyst in multicomponent aziridination of aldehydes, hetero-Diels-Alder reactions, Mukaiyama aldol condensation, cross-metathesis of alkenes with 3-nitropropene, asymmetric Claisen rearrangement of unactivated allyl vinyl ethers, ethoxylation, and asymmetric aziridination of imines .Physical And Chemical Properties Analysis
Triphenyl borate has a molar mass of 242.12 g/mol . It appears as white crystals . It has a melting point of 142 °C and a boiling point of 203 °C . It is insoluble in water .Scientific Research Applications
1. Synthesis of Boron Subnaphthalocyanines
- Summary of Application: Triphenyl borate is used as a macrocyclic templating reagent to synthesize unsubstituted boron subnaphthalocyanines (BsubNcs). This method avoids the formation of random bay-position halogenated BsubNc by-products .
- Methods of Application: The method involves computing the Lewis acidity of boron templating reagents using the fluoride ion affinity method and determining the Lewis basicity of the macrocyclic precursor using a boron trifluoride affinity scale .
- Results or Outcomes: The balancing of these parameters enabled multiple methods for the synthesis of unsubstituted BsubNc. The study isolated the axially fluorinated and axially pentafluorophenoxylated BsubNcs and characterized their photophysical and electrochemical properties .
2. Chemosterilant Activity Against Cochliomyia Hominivorax
- Summary of Application: Triphenyl borate has chemosterilant activity against Cochliomyia hominivorax .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
3. Inhibitor of Urease of Klebsiella Aerogenes
- Summary of Application: Triphenyl borate is used as a competitive inhibitor of urease of Klebsiella aerogenes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Development of Carbon Nanomaterials
- Summary of Application: Triphenyl borate is used as a boron-based precursor in the chemical vapor deposition for the development of carbon nanomaterials .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: These carbon nanomaterials have applications in oxygen reduction reaction, hydrogen storage, transparent conducting films, and fluoride shuffle batteries .
5. Multicomponent Aziridination of Aldehydes
- Summary of Application: Triphenyl borate is used in the multicomponent aziridination of aldehydes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Development of Birefringent Materials
- Summary of Application: Triphenyl borate is used in the development of birefringent materials with high optical anisotropy. These materials have significant scientific and technological significance in modern optoelectronics for manipulating light polarization .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: A new bimetallic borate Sr2Cd4(B2O5)3 with near-parallel arrangement of π-conjugated [B2O5] units was discovered. This material demonstrates a large birefringence of 0.102 at 532 nm .
7. Hetero-Diels-Alder Reactions and Mukaiyama Aldol Condensation
- Summary of Application: Triphenyl borate is used in Hetero-Diels-Alder reactions and Mukaiyama aldol condensation .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
8. Cross-Metathesis of Alkenes with 3-Nitropropene
Safety And Hazards
Triphenyl borate is classified as a flammable solid . It is toxic if swallowed, inhaled, or in contact with skin . It causes serious eye damage and skin irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Triphenyl borate has been used in the hydrocyanation of butadiene to adiponitrile, a nylon intermediate . It can be used to make triarylborane amine complexes, such as pyridine-triphenylborane . Triarylborane amine complexes are used as catalysts for the polymerization of acrylic esters . The future of borates lies in the capability of the microscopic units to produce a large bandgap, polarizability anisotropy, and hyperpolarizability .
properties
IUPAC Name |
triphenyl borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWDBMBZLORER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148955 | |
Record name | Boric acid, triphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Triphenyl borate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21789 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triphenyl borate | |
CAS RN |
1095-03-0 | |
Record name | Phenyl borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenyl borate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyl borate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boric acid, triphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenyl borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triphenyl borate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5KDR369FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.